![molecular formula C9H11F3N2S B1479870 1-Ethyl-3-(trifluoromethyl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole CAS No. 2098009-33-5](/img/structure/B1479870.png)
1-Ethyl-3-(trifluoromethyl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole
Overview
Description
“1-Ethyl-3-(trifluoromethyl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole” is a chemical compound. It is a member of the pyrazoles, which are heterocyclic aromatic ring molecules comprising two nitrogen (N) atoms and three carbon © atoms .
Synthesis Analysis
The synthesis of pyrazoles involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . An improved synthesis technology of a similar compound, 1-methyl-3-trifluoromethyl-4-pyrazole carboxylic acid, was studied. The compound was synthesized by sodium cyanoacetate via condensation, acylation, cyclization, and hydrolysis .Chemical Reactions Analysis
Pyrazoles undergo various chemical reactions. For instance, they can undergo alkylation with alkyl iodides in DMF to afford the N-alkyl pyrazoles . They also participate in the synthesis of disubstituted pyrimidines . A wide range of pyrazole derivatives can be produced from the mild and convenient Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones .Scientific Research Applications
Antibacterial Activity
Pyrazole derivatives have been found to exhibit significant antibacterial properties. For instance, triazolo[4,3-a]pyrazine derivatives were tested for their minimum inhibitory concentrations (MICs) against Staphylococcus aureus (S. aureus) and Escherichia coli (E. coli) strains .
Anti-inflammatory and Analgesic Properties
These compounds are also known for their anti-inflammatory and analgesic effects. They can be used to develop medications that alleviate pain and reduce inflammation in various medical conditions .
Anti-cancer Potential
Research has indicated that pyrazole derivatives may possess anti-cancer properties. This makes them a point of interest for developing new cancer therapies .
Anticonvulsant Effects
Pyrazole derivatives have been studied for their potential use in treating convulsions, making them valuable in the field of neurology .
Anthelmintic Activity
These compounds may also serve as anthelmintics, which are drugs that expel parasitic worms (helminths) and other internal parasites from the body without causing significant harm to the host .
Antioxidant Properties
The antioxidant properties of pyrazole derivatives make them useful in combating oxidative stress and may be beneficial in preventing or treating diseases related to oxidative damage .
Herbicidal Use
Pyrazole derivatives have been explored for their herbicidal properties, providing an avenue for developing new weed control agents .
Pharmacological Activities
Specific pyrazole derivatives have been synthesized and screened for various pharmacological activities such as anti-tubercular activity against Mycobacterium tuberculosis H37Rv strain .
Safety and Hazards
Chemicals related to pyrazoles are considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). They can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a target organ .
Future Directions
Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Their popularity has skyrocketed since the early 1990s . The goal of current research is to discuss the developments in synthetic techniques and biological activity related to pyrazole derivatives . The future of pyrazole research lies in the development of new synthetic techniques and the exploration of their wide applications .
Mechanism of Action
Target of Action
Pyrazole derivatives, a class of compounds to which this molecule belongs, are known for their diverse biological activities . They have been reported to exhibit antibacterial, antifungal, anti-inflammatory, and antidiabetic properties .
Mode of Action
It is known that pyrazole derivatives interact with their targets in a variety of ways, depending on the specific functional groups present in the molecule .
Biochemical Pathways
Pyrazole derivatives are known to interact with a variety of biochemical pathways, depending on their specific targets .
Result of Action
Pyrazole derivatives are known to exhibit a range of biological activities, suggesting that they may have diverse molecular and cellular effects .
properties
IUPAC Name |
1-ethyl-3-(trifluoromethyl)-6,7-dihydro-4H-thiopyrano[4,3-c]pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F3N2S/c1-2-14-7-3-4-15-5-6(7)8(13-14)9(10,11)12/h2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGTNDVLWUIIBHX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(CSCC2)C(=N1)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F3N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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